1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate
Description
Properties
Molecular Formula |
C15H20ClNO5 |
|---|---|
Molecular Weight |
329.77 g/mol |
IUPAC Name |
1-[4-[(tert-butylamino)methyl]-2-chlorophenyl]ethanone;oxalic acid |
InChI |
InChI=1S/C13H18ClNO.C2H2O4/c1-9(16)11-6-5-10(7-12(11)14)8-15-13(2,3)4;3-1(4)2(5)6/h5-7,15H,8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
IBXSVLQCZKVAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Ethanone Intermediate
The ethanone portion, 1-(4-chlorophenyl)ethanone, is commonly prepared by Friedel-Crafts acylation of chlorobenzene derivatives with acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride. Alternative methods include microwave-assisted acylation under ionic liquid conditions to improve yields and reduce reaction times.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | 4-chlorobenzene + acetyl chloride, AlCl3 catalyst, reflux, 3-5 h | 70-80 | Conventional method, requires moisture control |
| Microwave-assisted acylation | 4-chlorobenzene + acid anhydride + yttrium(III) triflate, ionic liquid, 100°C, 10 min | 79 | Green chemistry approach, rapid and efficient |
Source: Adapted from green chemistry microwave-assisted acylation protocols
Introduction of the tert-Butylamino Methyl Group
The tert-butylamino methyl substituent is introduced via reductive amination or nucleophilic substitution on a suitable aldehyde or halomethyl intermediate.
- Reductive amination: Reaction of 4-chloroacetophenone with tert-butylamine in the presence of reducing agents (e.g., sodium triacetoxyborohydride) under mild conditions.
- Nucleophilic substitution: Using 4-(chloromethyl)-2-chlorophenyl ethanone intermediates reacted with tert-butylamine.
These methods afford the desired amine-substituted ethanone with high regioselectivity.
Formation of the Oxalate Salt
The final step involves salt formation by reaction of the amine-containing ethanone with oxalic acid or oxalyl chloride to yield the oxalate salt.
- Typically, the free base is dissolved in an appropriate solvent (ethanol, methanol).
- Oxalic acid is added slowly under stirring at controlled temperature (0-25°C).
- The salt precipitates upon cooling and is purified by recrystallization.
This step stabilizes the compound and enhances its physicochemical properties for further applications.
Representative Experimental Procedure
| Step | Procedure Description |
|---|---|
| 1 | Dissolve 1 mmol of 1-(4-chlorophenyl)ethanone in ethanol (5 mL). |
| 2 | Add 1 mmol of tert-butylamine dropwise with stirring at room temperature for 2 h to form the amine intermediate. |
| 3 | Add sodium triacetoxyborohydride (1.2 mmol) slowly to the reaction mixture and stir for 6 h at room temperature. |
| 4 | Quench reaction with water, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure. |
| 5 | Dissolve residue in ethanol, add equimolar oxalic acid solution slowly at 0-5°C. |
| 6 | Stir for 1 h, cool to 0°C, filter precipitated oxalate salt, wash with cold ethanol, and dry under vacuum. |
Yields typically range from 65-85% depending on reaction scale and purification methods.
Analytical Data and Research Findings
- Purity and Structure Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the presence of tert-butylamino, chlorophenyl, ethanone, and oxalate moieties.
- Crystallography: Single-crystal X-ray diffraction studies reveal the molecular conformation and hydrogen bonding in the oxalate salt form, confirming the salt formation and molecular packing.
- Reaction Optimization: Microwave-assisted methods and ionic liquids have been shown to reduce reaction times and improve yields in similar ethanone preparations.
- Reactivity Considerations: The presence of the chlorophenyl group allows for further functionalization via electrophilic aromatic substitution or cross-coupling reactions, enabling derivatization for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Ethanone core synthesis | Friedel-Crafts acylation | Acetyl chloride, AlCl3, reflux | 70-80 | Well-established, scalable |
| Ethanone core synthesis | Microwave-assisted acylation | Acid anhydride, yttrium triflate, ionic liquid, 100°C | ~79 | Rapid, green chemistry, high efficiency |
| tert-Butylamino methyl addition | Reductive amination | tert-Butylamine, NaBH(OAc)3, ethanol | 65-85 | Mild conditions, selective amine formation |
| Oxalate salt formation | Salt formation with oxalic acid | Oxalic acid, ethanol, 0-5°C | >80 | Stabilizes compound, enhances purity |
Chemical Reactions Analysis
Types of Reactions
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride (CAS 253-369-7)
- Molecular Formula : C₁₂H₁₇Cl₃N₂O
- Key Differences: Contains 3,5-dichloro and 4-amino substituents vs. 2-chloro and 4-(tert-butylaminomethyl) in the target compound. The amino group at the 4-position increases polarity, while the tert-butylaminomethyl group in the target compound introduces steric bulk. Hydrochloride salt vs. oxalate salt: The latter may offer superior crystallinity or pH-dependent solubility .
(b) 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9)
- Molecular Formula : C₈H₇ClO
- Key Differences: Lacks the 4-(tert-butylaminomethyl) group, resulting in lower molecular weight (154.59 g/mol vs. ~350 g/mol for the oxalate salt). Simpler structure with only a 2-chloro substituent; used as a precursor in pesticide synthesis .
(c) Hydroxyacetophenone Derivatives (e.g., CAS 50317-52-7, 151340-06-6)
- Molecular Formula : C₉H₉ClO₃
- Key Differences: Hydroxy and methoxy substituents replace the tert-butylaminomethyl group, altering hydrogen-bonding capacity. Melting points range from 97–110°C, suggesting higher crystallinity compared to the oxalate salt (data unavailable) .
Physicochemical Properties
Structural Analogues with Pharmacological Moieties
- The target compound lacks this extended pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
